![molecular formula C14H8F2N2O B13950910 Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- CAS No. 502422-34-6](/img/structure/B13950910.png)
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 2,3-difluorophenyl group and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-difluorobenzoyl chloride with 2-aminopyridine under basic conditions to form the intermediate, which is then cyclized to form the oxazole ring . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. The presence of the difluorophenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Industry
In the industrial sector, Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,3-Difluorophenyl)oxazole
- 2-(2,4-Difluorophenyl)-4-oxazolyl]pyridine
Uniqueness
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is unique due to the presence of both the pyridine and oxazole rings, which confer distinct chemical and biological properties. The difluorophenyl group enhances its reactivity and stability compared to similar compounds .
Eigenschaften
CAS-Nummer |
502422-34-6 |
|---|---|
Molekularformel |
C14H8F2N2O |
Molekulargewicht |
258.22 g/mol |
IUPAC-Name |
2-(2,3-difluorophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H8F2N2O/c15-10-5-3-4-9(13(10)16)14-18-12(8-19-14)11-6-1-2-7-17-11/h1-8H |
InChI-Schlüssel |
RJOREFFZIBPFKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=C(C(=CC=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


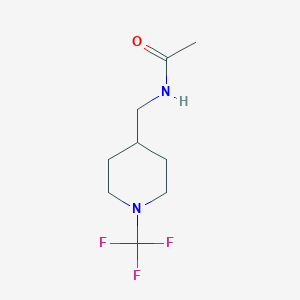
![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)
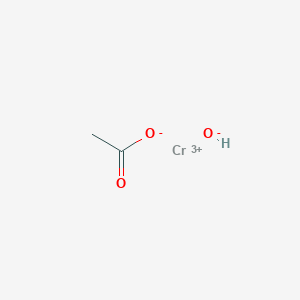
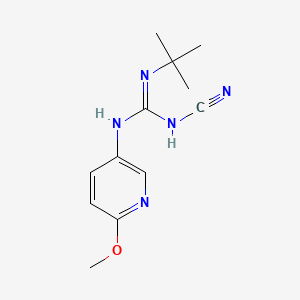
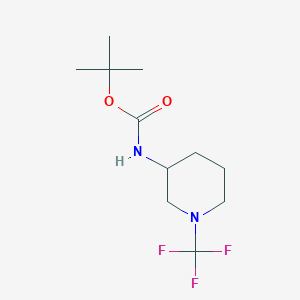
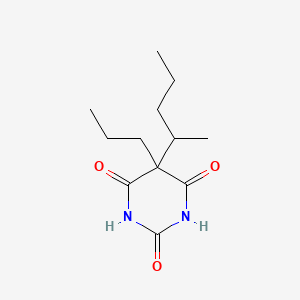
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13950866.png)
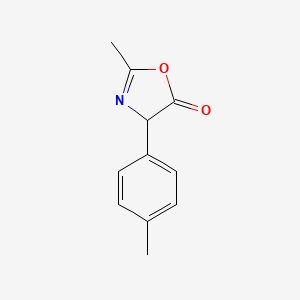
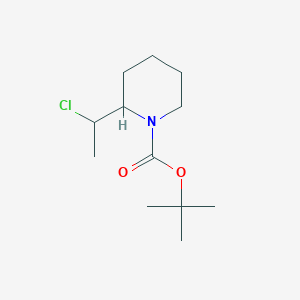

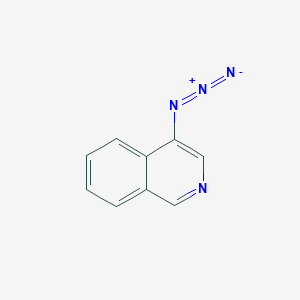
![1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-](/img/structure/B13950892.png)
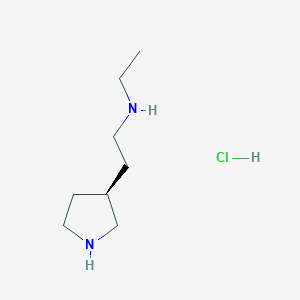
![2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13950899.png)
